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Compound of Interest

Compound Name: 1-(3-Cyclopropylphenyl)ethanone

Cat. No.: B1356278

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(3-
Cyclopropylphenyl)ethanone, a valuable building block in medicinal chemistry and materials
science. The information presented herein is intended for researchers, scientists, and drug
development professionals who require a thorough understanding of the structural
characterization of this compound. This guide offers an in-depth look at the nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with experimental
protocols and detailed spectral interpretations.

Introduction

1-(3-Cyclopropylphenyl)ethanone, with the chemical formula C11H120 and a molecular
weight of 160.21 g/mol , is an aromatic ketone featuring a cyclopropyl substituent on the phenyl
ring.[1][2][3] Its unique structural combination of a flexible alkyl moiety and a rigid aromatic core
makes it an attractive scaffold for the synthesis of novel compounds with potential applications
in various fields of chemical research. Accurate and unambiguous structural elucidation
through spectroscopic methods is paramount for its use in further synthetic transformations and
biological evaluations. This guide provides a detailed examination of its characteristic
spectroscopic signatures.

Molecular Structure and Atom Numbering
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To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will
be used for 1-(3-Cyclopropylphenyl)ethanone.

Caption: Molecular structure of 1-(3-Cyclopropylphenyl)ethanone with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic
molecules. The *H and 3C NMR spectra of 1-(3-Cyclopropylphenyl)ethanone provide
detailed information about its carbon-hydrogen framework.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data
interpretation.
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Caption: Standard workflow for NMR sample preparation and data acquisition.
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'H NMR Spectroscopic Data

The *H NMR spectrum of 1-(3-Cyclopropylphenyl)ethanone was recorded in deuterated
chloroform (CDCIs) at 400 MHz. The chemical shifts (d) are reported in parts per million (ppm)
relative to tetramethylsilane (TMS).

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
6.58 bs 1H Aromatic H
Aromatic H or
2.51 m 2H
Cyclopropyl H
Aromatic H or
2.49 m 2H
Cyclopropyl H
241 S 3H -COCHs
2.01 m 2H Cyclopropyl H

Data sourced from supplementary material of a research article.[4]

Interpretation of the *H NMR Spectrum

o Aromatic Region: The broad singlet at 6.58 ppm corresponds to one of the aromatic protons.
The multiplets at 2.51 and 2.49 ppm likely represent the remaining aromatic protons and the
methine proton of the cyclopropyl group, which often exhibit complex splitting patterns due to
coupling with each other and the adjacent cyclopropyl methylene protons.

 Aliphatic Region: The singlet at 2.41 ppm is characteristic of the three protons of the acetyl
methyl group (-COCHSs). The multiplet at 2.01 ppm is assigned to the methylene protons of
the cyclopropyl ring.

3C NMR Spectroscopic Data

The 13C NMR spectrum was acquired at 100 MHz in CDCls.
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Chemical Shift (6, ppm) Assignment
204.1 C=0 (Ketone)
202.7 Aromatic C
157.2 Aromatic C
135.0 Aromatic C

40.4 Aromatic C

29.0 -COCHs

26.0 Cyclopropyl CH
24.4 Cyclopropyl CH2

Data sourced from supplementary material of a research article.[4]

Interpretation of the **C NMR Spectrum

o Carbonyl Carbon: The signal at 204.1 ppm is indicative of a ketone carbonyl carbon.

o Aromatic Carbons: The signals at 202.7, 157.2, 135.0, and 40.4 ppm are assigned to the
carbons of the phenyl ring. The specific assignment of each carbon requires more advanced
NMR experiments (e.g., HSQC, HMBC).

o Aliphatic Carbons: The peak at 29.0 ppm corresponds to the methyl carbon of the acetyl
group. The signals at 26.0 ppm and 24.4 ppm are characteristic of the methine and
methylene carbons of the cyclopropyl ring, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule.

Experimental Protocol for IR Data Acquisition
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Sample Preparation
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Caption: General workflow for acquiring an IR spectrum of a liquid sample.

IR Spectroscopic Data

The IR spectrum was recorded as a thin film.

Wavenumber (cm~?) Intensity Assignment

1676 br C=0 (Ketone) stretch

Data sourced from supplementary material of a research article.[4]

Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the strong, broad absorption at 1676 cm~1.[4]
This is a characteristic stretching frequency for a conjugated ketone, where the carbonyl group
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is attached to an aromatic ring. The conjugation lowers the frequency from that of a typical
aliphatic ketone (around 1715 cm™1).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule.

Experimental Protocol for Mass Spectrometry Data
Acquisition

Sample Introduction

(Dissolve sample in a suitable volatile solvenD

!

anect into the mass spectrometer (e.g., via direct infusion or GC/LCD

Data Acquisition

lonize the sample (e.g., Electron lonization - El)

!

Analyze ions based on mass-to-charge ratio (m/z)

Detect the ions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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